3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a butan-2-yl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-oxiranecarbonitrile with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 60-80°C. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted oxirane derivatives with various functional groups.
Scientific Research Applications
3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Butan-2-yl)-2-methyloxirane-2-carbonitrile: Similar structure but with a different substitution pattern.
3-(Butan-2-yl)-3-methyloxirane-3-carbonitrile: Similar structure but with the carbonitrile group at a different position.
3-(Butan-2-yl)-3-methyloxirane-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile is unique due to its specific substitution pattern and the presence of both an oxirane ring and a carbonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-butan-2-yl-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-4-6(2)8(3)7(5-9)10-8/h6-7H,4H2,1-3H3 |
InChI Key |
CYMIQIJZUJXFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C(O1)C#N)C |
Origin of Product |
United States |
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